REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[C:9]([C:11]#[C:12][Si](C)(C)C)[C:6]([CH:7]=O)=[CH:5][N:4]=1.[NH3:17]>CO>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]2[C:9]([CH:10]=1)=[CH:11][CH:12]=[N:17][CH:7]=2
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=O)C(=C1)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC2=CN=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |